![molecular formula C10H19Cl2N3O2 B2528566 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride CAS No. 2580241-92-3](/img/structure/B2528566.png)

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

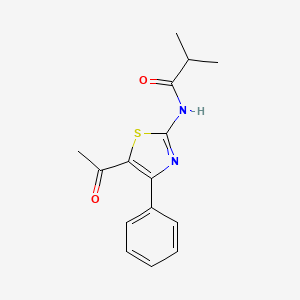

The compound 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride is a derivative of imidazole, which is a heterocyclic compound known for its presence in many biologically active molecules. The structure of the compound suggests that it may have potential biological activity, possibly related to its imidazole core, which is a common feature in many pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which share a similar imidazole core to our compound of interest, has been reported to show potent inhibitory activity in a microsomal assay . Although the exact synthesis of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Imidazole rings are known to participate in hydrogen bonding and can act as both donors and acceptors due to the presence of nitrogen atoms. This feature is crucial for the biological activity of imidazole-containing compounds. The molecular structure of such compounds is often characterized using various spectroscopic techniques, including 1H, 13C NMR, IR, and

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Amino acids with imidazole groups have been synthesized and studied as corrosion inhibitors for metals. These compounds, including variants like imidazolium zwitterions, exhibit significant corrosion inhibition efficiencies, potentially due to their adsorption on metal surfaces and the formation of protective films. The effectiveness of these inhibitors has been confirmed through various techniques including electrochemical impedance spectroscopy and scanning electron microscopy (Srivastava et al., 2017).

Catalysis

Imidazole derivatives have been employed as catalysts in organic synthesis, demonstrating their utility in facilitating the formation of complex molecules. For example, imidazolium chloroaluminate has been used as an acidic and heterogeneous catalyst for the efficient synthesis of pyrazole derivatives under solvent-free conditions (Moosavi‐Zare et al., 2013).

Synthetic Methodologies

Research has shown that imidazole-containing compounds can act as intermediates in the synthesis of various heterocyclic structures, such as imidazo[1,2-a]pyridines, from alcohols. This demonstrates the versatility of imidazole derivatives in organic synthesis, allowing for the creation of diverse molecular architectures (Ramesha et al., 2013).

Ionic Liquids

Imidazole derivatives have been synthesized for use in the creation of ionic liquids with novel properties. These substances exhibit characteristics such as high conductivity and low glass transition temperatures, making them suitable for various applications in material science and electrochemistry (Shevchenko et al., 2017).

Antimicrobial Activity

Some imidazole analogs have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as anti-Candida agents, offering a new class of antifungal drugs that could be more effective than existing treatments (Silvestri et al., 2004).

Imaging Agents and Anticancer Compounds

Imidazole-based bisphosphonates have been developed as radiolabeled compounds for bone imaging, showing high bone uptake and potential for clinical use in diagnosing bone-related diseases. Additionally, some imidazole derivatives have been investigated for their anticancer activities, indicating their potential in cancer treatment (Makris et al., 2016).

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a promising future for the development of new drugs using imidazole and its derivatives.

Eigenschaften

IUPAC Name |

3-[(3-imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.2ClH/c1-9(6-11-3-2-10(14)15)7-13-5-4-12-8-13;;/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZZDIODGVMAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC(=O)O)CN1C=CN=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)